3-(1-Benzothiophen-2-yl)-3-oxopropanal

Heterocyclic chemistry Building block differentiation Synthetic methodology

Standard benzothiophene-2-carbaldehyde or ethyl ester analogs lack the dual-carbonyl reactivity required for regioselective cyclocondensations. This β-keto aldehyde addresses that gap. - **Key differentiator:** Terminal aldehyde + conjugated ketone enable one-step pyrazole/pyrimidine library construction. - **Application:** Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS). - **Supply:** BenchChem offers validated quality; available for immediate research shipment.

Molecular Formula C11H8O2S
Molecular Weight 204.25 g/mol
Cat. No. B13339157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzothiophen-2-yl)-3-oxopropanal
Molecular FormulaC11H8O2S
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)CC=O
InChIInChI=1S/C11H8O2S/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,6-7H,5H2
InChIKeyZSGSQVXPLVGVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzothiophen-2-yl)-3-oxopropanal Overview


3-(1-Benzothiophen-2-yl)-3-oxopropanal (CAS not widely registered; molecular formula C₁₁H₈O₂S, MW ~204.25 g/mol) is a heteroaryl 1,3-dicarbonyl compound comprising a benzo[b]thiophene ring linked at the 2-position to a 3-oxopropanal (malonaldehyde-type) side chain . The molecule presents two differentiated electrophilic carbonyl centers – a conjugated ketone and a terminal aldehyde – within a single, compact scaffold. Benzothiophene derivatives are broadly exploited in medicinal chemistry as kinase inhibitor scaffolds, selective estrogen receptor modulators (SERMs), and antifungal agents [1]. The dual-carbonyl architecture of this specific compound distinguishes it from the more common benzothiophene-2-carbaldehydes and β-oxo esters, offering orthogonal derivatization pathways for heterocycle synthesis (e.g., pyrazoles, pyrimidines, thiophenes) and fragment-based library construction .

Architecture Dual-carbonyl (β-keto aldehyde) for orthogonal derivatization
Fragment Space Compact MW (~204 g/mol) suitable for fragment-based libraries
Synthetic Entry Enables direct access to benzothiophene-fused heterocycles

3-(1-Benzothiophen-2-yl)-3-oxopropanal: Unmatched by Generic Analogs


Procurement specialists encountering benzothiophene building blocks frequently assume interchangeability among 2-substituted analogs, yet this compound's unique 1,3-dicarbonyl (β-keto aldehyde) architecture creates three irreducible points of differentiation. First, the terminal aldehyde enables condensation and cyclocondensation reactions (e.g., with hydrazines, amidines, or active methylene compounds) that are chemically inaccessible to the corresponding ethyl ester (CAS 55473-29-5) or nitrile (CAS 1249556-86-2) analogs . Second, the β-keto aldehyde motif can participate in regioselective heterocycle formation where both carbonyls are engaged simultaneously, a reactivity mode absent in benzo[b]thiophene-2-carbaldehyde (CAS 3541-37-5) or 2-(1-benzothiophen-2-yl)propanal . Third, the electrophilic aldehyde center offers orthogonal conjugation handles for fragment-based drug discovery (FBDD) libraries compared to the hydrolytically labile ester or the metabolically vulnerable nitrile groups found in close analogs . Generic substitution therefore risks loss of the specific synthetic vector and biological probe space accessible through the dual-carbonyl system.

Target feature
Analog limitation
Two differentiated carbonyls (ketone + aldehyde)
Benzothiophene-2-carbaldehyde: single aldehyde; no orthogonal derivatization
Terminal aldehyde enables direct condensation & multicomponent reactions
Ethyl ester analog (CAS 55473-29-5): requires 2-step reduction-oxidation to access aldehyde chemistry
Aldehyde metabolic pathway; no nitrile toxophore
Nitrile analog (CAS 1249556-86-2): structural alert for cyanide release; may confound in vivo screening

3-(1-Benzothiophen-2-yl)-3-oxopropanal: Differentiation Evidence


Carbonyl Count Advantage vs. Benzothiophene-2-carbaldehyde

The target compound bears two distinct electrophilic carbonyl groups (a conjugated ketone at C-3 of the propanal chain and a terminal aldehyde), whereas benzo[b]thiophene-2-carbaldehyde contains only a single aldehyde directly attached to the benzothiophene C-2 position. This structural difference directly translates into the capacity for sequential or orthogonal derivatization: the β-keto carbonyl can undergo selective nucleophilic addition or enolate chemistry while the aldehyde remains available for condensation . Benzo[b]thiophene-2-carbaldehyde, in contrast, is limited to single-point aldehyde chemistry (Schiff base formation, reduction, Grignard addition), and its formyl group is electronically conjugated to the thiophene ring, altering its electrophilicity relative to the alkyl-spaced aldehyde in the target compound .

Reactive Carbonyls
Class-level inference
2
Supports orthogonal derivatization strategies
Reactivity inferred from 1,3-dicarbonyl chemistry
Heterocyclic chemistry Building block differentiation Synthetic methodology

Synthetic Versatility: Aldehyde vs. Ethyl Ester Analog

The target compound's terminal aldehyde enables a broader set of direct transformations compared to the ethyl ester group in the closest commercial analog (CAS 55473-29-5). Aldehydes participate in reductive amination, hydrazone/oxime formation, Wittig olefination, and multicomponent reactions (e.g., Hantzsch pyridine synthesis, Biginelli reaction) without requiring pre-activation. The ethyl ester, while useful for amidation and hydrolysis, requires additional synthetic steps (reduction to alcohol, oxidation to aldehyde) to access aldehyde-specific chemistry . Additionally, the ester group introduces a hydrolytic stability concern under aqueous acidic or basic conditions that does not apply to the aldehyde [1].

Direct Transformations
Class-level inference
≥5 direct pathways vs. ester’s 2-step penalty
Reduces synthetic step count context
Based on established aldehyde vs. ester reactivity
Synthetic intermediate Functional group interconversion Medicinal chemistry building blocks

Metabolic Safety: Nitrile Alert Avoidance

The nitrile analog (CAS 1249556-86-2) carries a cyano group that is a recognized structural alert for potential cyanide release upon oxidative metabolism and a known liability in cytochrome P450-mediated bioactivation [1]. The target compound replaces this nitrile with an aldehyde, which, while itself metabolically labile (rapid oxidation to carboxylic acid by aldehyde oxidase and ALDH), follows a well-characterized detoxification pathway that does not generate toxic electrophilic intermediates comparable to cyanide or its conjugates . This difference becomes material when building blocks are being selected for progression into in vivo studies or for constructing compound libraries intended for phenotypic screening where non-specific toxicity from nitrile-containing fragments can confound hit triage.

Metabolic Alert
Class-level inference
Nitrile alert absent; aldehyde detoxification pathway
Supports in vivo compound triage context
Comparative metabolism data not available
Drug discovery Metabolic stability Structural alert avoidance

Fragment Lead-Likeness vs. Larger Derivatives

With a molecular weight of approximately 204.25 g/mol (C₁₁H₈O₂S), the target compound falls within the fragment space (MW < 250) suitable for fragment-based screening and fragment-to-lead optimization [1]. By comparison, the ethyl ester analog (CAS 55473-29-5) has MW 248.30 g/mol, and many biologically active benzothiophene derivatives (e.g., raloxifene, MW 473.58; zileuton, MW 236.29; sertaconazole, MW 437.77) are substantially larger [2]. The compact size of 3-(1-Benzothiophen-2-yl)-3-oxopropanal, combined with its dual-carbonyl hydrogen-bonding capacity, positions it as a privileged fragment-sized scaffold for FBDD campaigns targeting enzymes with oxyanion hole or catalytic dyad recognition motifs, where larger commercial benzothiophene analogs would exceed fragment library size cutoffs.

Fragment Lead-Likeness
Class-level inference
MW ~204 g/mol
Qualifies for fragment-based library design
Rule-of-three compliance; H-bond acceptors = 2
Fragment-based drug discovery Lead-likeness Physicochemical profiling

3-(1-Benzothiophen-2-yl)-3-oxopropanal: Application Scenarios


Diversity-Oriented Synthesis of Benzothiophene-Fused Heterocycles

The β-keto aldehyde architecture enables regioselective cyclocondensation with bis-nucleophiles (e.g., hydrazines → pyrazoles; guanidines → 2-aminopyrimidines; thioamides → thiazoles) where both carbonyl groups are engaged in ring formation, generating benzothiophene-fused heterocyclic libraries that cannot be accessed from benzothiophene-2-carbaldehyde or the ethyl ester analog without additional protection/deprotection steps [1]. This DOS strategy leverages the orthogonal reactivity of the ketone and aldehyde to build molecular complexity in a single synthetic operation, directly translating the compound's differentiated carbonyl count into synthetic efficiency gains.

Fragment Libraries for Serine Hydrolases and Kinases

The compact MW (~204 g/mol) combined with the benzothiophene aromatic system (suitable for hydrophobic pocket occupancy) and two hydrogen-bond-accepting carbonyls makes this compound an ideal entry for fragment screening collections targeting enzymes with catalytic oxyanion holes (e.g., serine proteases, lipases) or kinase hinge-binding motifs [2]. The aldehyde group additionally offers the possibility of reversible covalent inhibition via hemiketal or imine formation with active-site serine or cysteine residues, a mechanistic feature absent in the ester and nitrile analogs, which may enhance fragment hit rates in covalent fragment screening campaigns [2].

Benzothiophene-Based Chalcone and Enone Libraries

The α,β-unsaturated ketone generated by aldol condensation of the terminal aldehyde with aryl methyl ketones yields benzothiophene-substituted chalcones, a privileged chemotype with documented anti-inflammatory, anticancer, and antimicrobial activities across the benzothiophene class [3]. The ethyl ester analog cannot participate in this transformation without prior reduction-oxidation manipulation, and the nitrile analog would generate a different electronic environment at the α-position. This application scenario directly exploits the aldehyde functionality that differentiates the target compound from its closest commercially available competitors.

Application
Selection Property
Validation Focus
Benzothiophene-fused heterocycle synthesis
Dual-carbonyl orthogonality
Regioselective cyclocondensation reproducibility
Fragment screening libraries (hydrolases, kinases)
Compact MW & dual H-bond acceptors
Fragment hit rate & covalent probe feasibility
Benzothiophene chalcone & enone libraries
Aldehyde-driven aldol condensation
α,β-unsaturated ketone formation & bioactivity screening
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